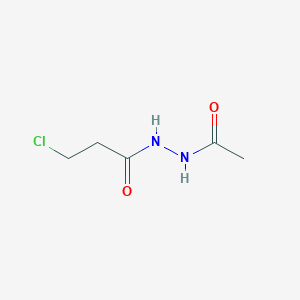
N'-Acetyl-3-chloropropanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Specific chemical reactions involving N’-Acetyl-3-chloropropanohydrazide are not mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-Acetyl-3-chloropropanohydrazide are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
N'-Acetyl-3-chloropropanohydrazide derivatives have been explored for their potential in synthesizing metal complexes, highlighting the role of such compounds in the development of new materials with antimicrobial properties. Research in this area includes the synthesis of palladium and platinum complexes with heterocyclic ketimines, derived from reactions involving semicarbazide and thiosemicarbazide with ketones or aldehydes. These complexes have been characterized using various techniques and tested for antimicrobial activities, demonstrating potential applications in the development of new antimicrobial agents (Sharma et al., 2010).
Antitumor Activities
The derivative N'-(2-chloroacetyl)-2-cyanoacetohydrazide, closely related to this compound, has been used as a key intermediate in synthesizing novel compounds with significant antitumor activities. These compounds have shown inhibitory effects against various human tumor cell lines, including breast adenocarcinoma and non-small cell lung cancer, indicating the potential of this compound derivatives in cancer research and therapy (Mohareb et al., 2012).
Mixed-Ligand Complex Synthesis
This compound has also been utilized in the synthesis of mixed-ligand complexes, offering insights into their structural, electronic, and biological properties. Studies in this area have focused on synthesizing complexes with chromium and manganese, analyzing their structures through analytical, spectral, and computational techniques. These complexes have demonstrated significant biological efficiency, including antioxidant and cytotoxic activities, underscoring their relevance in medicinal chemistry and pharmacology (Alhazmi et al., 2023).
Inhibition of Tuberculosis
One particular study has highlighted the modification of isoniazid, a known antitubercular drug, by blocking its N-acetylation through chemical modification with this compound derivatives. This approach aimed to improve the drug's bioavailability and reduce resistance, showing that such modified compounds could effectively act against tuberculosis while exhibiting low toxicity and good bioavailability (Hearn & Cynamon, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-acetyl-3-chloropropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-4(9)7-8-5(10)2-3-6/h2-3H2,1H3,(H,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZJXBFCBFYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)
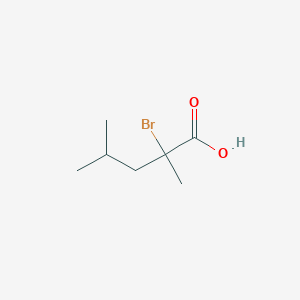
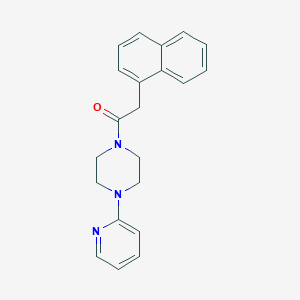
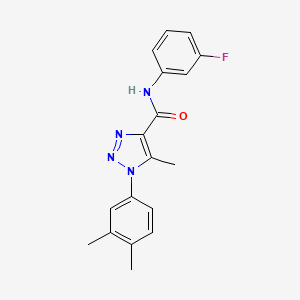
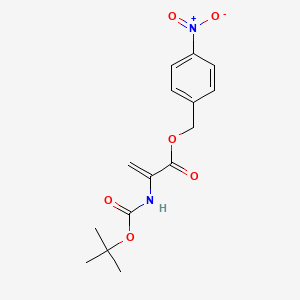
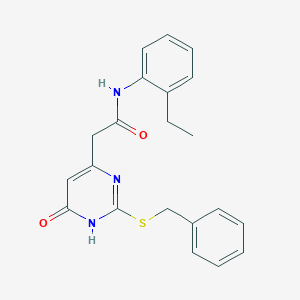
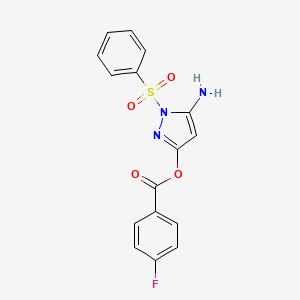

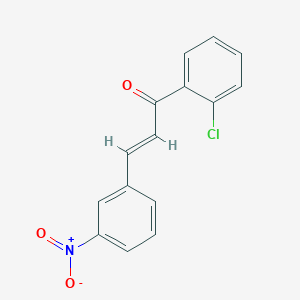
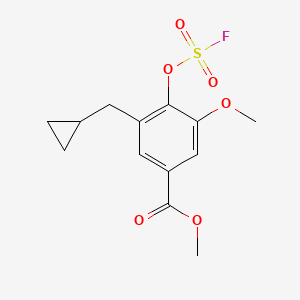
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)
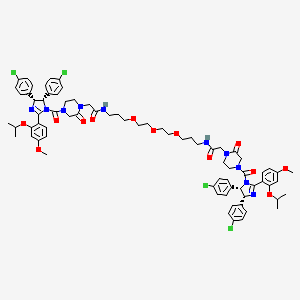
![(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2777284.png)
![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/no-structure.png)
